molecular formula C5H9NO2S B1227135 (R)-thiomorpholine-3-carboxylic acid CAS No. 65527-54-0

(R)-thiomorpholine-3-carboxylic acid

Cat. No.: B1227135
CAS No.: 65527-54-0
M. Wt: 147.2 g/mol
InChI Key: JOKIQGQOKXGHDV-BYPYZUCNSA-N
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Description

®-Thiomorpholine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-thiomorpholine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cysteine derivatives with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a thiomorpholine intermediate, which is subsequently oxidized to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of ®-thiomorpholine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-Thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine-3-methanol.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

®-Thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug design and development, particularly as a scaffold for the synthesis of bioactive molecules.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-thiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.

    Morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, resulting in different chemical and biological properties.

    Piperidine-3-carboxylic acid: A similar six-membered ring structure but with only nitrogen as the heteroatom.

Uniqueness: ®-Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiomorpholine ring and the carboxylic acid group makes it a valuable scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

(3R)-thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360768
Record name (R)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65527-54-0
Record name (R)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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